molecular formula C32H40N4O4 B12735742 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate CAS No. 83363-32-0

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate

Cat. No.: B12735742
CAS No.: 83363-32-0
M. Wt: 544.7 g/mol
InChI Key: LVCIZVOLHLNGJR-WXXKFALUSA-N
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Description

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate typically involves the reaction of 1-methylpiperidine with indole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The fumarate salt is then formed by reacting the synthesized compound with fumaric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-yl indole: A similar compound with slight structural differences.

    4-(1-Methylpiperidin-3-yl)-1H-indole hydrochloride: Another derivative with a different counterion.

Uniqueness

4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its fumarate salt form may offer advantages in terms of solubility and stability compared to other similar compounds.

Properties

CAS No.

83363-32-0

Molecular Formula

C32H40N4O4

Molecular Weight

544.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(1-methylpiperidin-3-yl)-1H-indole

InChI

InChI=1S/2C14H18N2.C4H4O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;5-3(6)1-2-4(7)8/h2*2,5-8,11,15H,3-4,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

LVCIZVOLHLNGJR-WXXKFALUSA-N

Isomeric SMILES

CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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